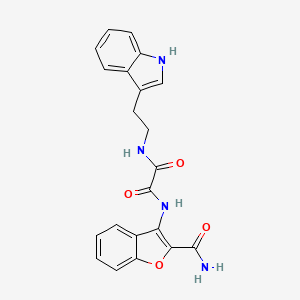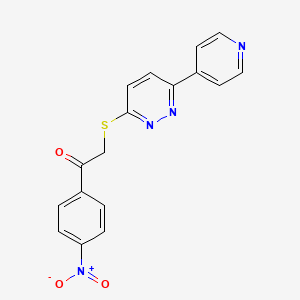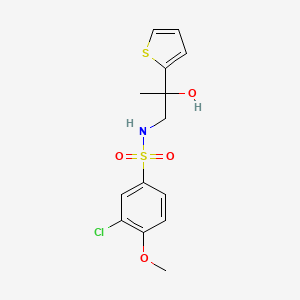![molecular formula C16H17NO5S2 B2872425 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 673439-09-3](/img/structure/B2872425.png)
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid” is a complex organic molecule. It has a molecular formula of C17H19NO5S2 and a molecular weight of 381.46. The structure includes a methylidene group, which is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several functional groups. It includes a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond . It also contains a thiazolidine ring, a sulfur-containing heterocyclic compound, and a butanoic acid group.Scientific Research Applications
Synthesis and Chemiluminescence Applications
A study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are related to the chemical structure of interest, demonstrated their potential applications in chemiluminescence. These compounds, upon base-induced decomposition, exhibited light emission with specific wavelength characteristics. This property can be utilized in developing chemiluminescent probes for scientific research, offering insights into novel luminescent materials and their potential applications (Watanabe et al., 2010).
Antitumor Activity
Research on the synthesis of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids and their derivatives revealed moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line showing significant sensitivity. This suggests their potential use in developing novel anticancer agents (Horishny & Matiychuk, 2020).
Antimicrobial Applications
A study on the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives, starting from 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, showed that some of these compounds exhibited promising antimicrobial activities. This research opens up avenues for utilizing such compounds in developing new antimicrobial agents (Gouda et al., 2010).
Solar Cell Applications
In the realm of renewable energy, novel organic sensitizers, comprising donor, electron-conducting, and anchoring groups, were synthesized for solar cell applications. These sensitizers, upon anchoring onto TiO2 films, exhibited high conversion efficiency, indicating the potential of related compounds in enhancing the performance of solar cells (Kim et al., 2006).
In Vitro Antiproliferative Activity
The synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and their evaluation for cell antiproliferation activity against various carcinoma cell lines highlighted the potential of such compounds in cancer research. The study concluded that specific substitutions on the thiazolidinone moiety were crucial for antiproliferative activity, providing a pathway for the development of new anticancer drugs (Chandrappa et al., 2008).
Properties
IUPAC Name |
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-4-10(15(19)20)17-14(18)12(24-16(17)23)8-9-6-5-7-11(21-2)13(9)22-3/h5-8,10H,4H2,1-3H3,(H,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHPQAHMDGVLG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
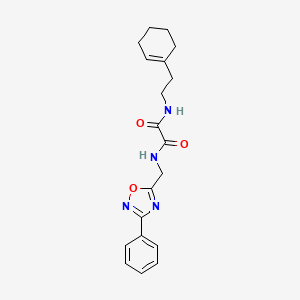
![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)

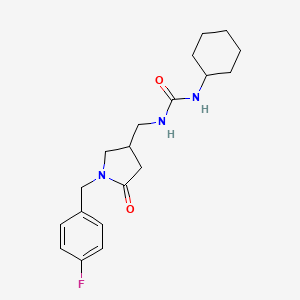
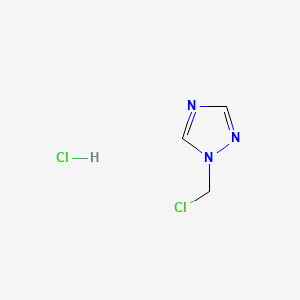
![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)
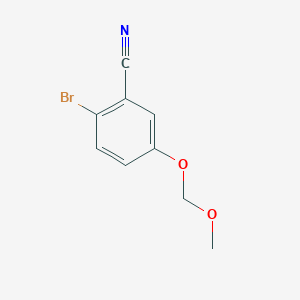

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)
